molecular formula C14H22N2O B1441733 2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline CAS No. 1271004-36-4

2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline

Cat. No.: B1441733
CAS No.: 1271004-36-4
M. Wt: 234.34 g/mol
InChI Key: KDJIWEPGZIOCOW-UHFFFAOYSA-N
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Description

2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline ( 1271004-36-4) is a chemical compound with the molecular formula C 14 H 22 N 2 O and a molecular weight of 234.34 g/mol . This aniline derivative features a tetrahydropyran (oxane) ring connected via a methyleneamino linker to a 2-methylaniline group, a structure that suggests its utility as a versatile building block in organic synthesis and medicinal chemistry. The primary value of this compound for researchers lies in its role as a key intermediate in the design and synthesis of more complex molecules. The presence of both a primary aromatic amine group and a secondary aliphatic amine group provides two distinct sites for chemical modification, allowing for the creation of amides, imines, or ureas, and enabling molecular diversification. The tetrahydropyran moiety can influence the compound's physicochemical properties, such as solubility and metabolic stability, making it a valuable fragment in pharmaceutical research for constructing compound libraries . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

2-methyl-4-[(oxan-2-ylmethylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11-8-12(5-6-14(11)15)9-16-10-13-4-2-3-7-17-13/h5-6,8,13,16H,2-4,7,9-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJIWEPGZIOCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNCC2CCCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This method involves the initial synthesis of the aromatic core, followed by the introduction of the amino and oxan-2-ylmethyl groups through sequential functionalization steps.

Step-by-step Process

Step Description Reagents & Conditions References
1 Preparation of 2-Methyl-4-nitroaniline precursor Nitration of 2-methylaniline or methyl-substituted aniline derivatives using concentrated nitric acid at low temperatures (~0°C) ,
2 Protection of amino group Acylation with acetic anhydride or acetyl chloride to form acetanilide derivatives, preventing undesired side reactions during subsequent steps
3 Selective N-alkylation with oxan-2-ylmethyl halides Reacting protected intermediates with oxan-2-ylmethyl halides (e.g., oxan-2-ylmethyl chloride) in the presence of bases like potassium carbonate or sodium hydride under anhydrous conditions
4 Deprotection and reduction Hydrolyzing the protecting groups under acidic or basic conditions, followed by reduction of nitro groups to amino groups if necessary, using catalytic hydrogenation ,

Notes

  • The protection step ensures selectivity during alkylation.
  • Use of oxan-2-ylmethyl halides provides the oxan-2-ylmethyl functionality.
  • Catalytic hydrogenation (e.g., Pd/C) is employed for nitro reduction.

One-Pot Multi-step Synthesis via Nitration and N-Alkylation

Overview

This approach streamlines the synthesis by combining nitration, protection, and alkylation in a single reaction vessel, optimizing time and yield.

Process Details

Step Description Reagents & Conditions References
1 Nitration of 2-methylaniline Using concentrated nitric acid with sulfuric acid at low temperatures (-10°C to 0°C)
2 In situ protection of amino group Acetic acid or acetic anhydride added during nitration to form acetanilide derivatives
3 Alkylation with oxan-2-ylmethyl halides Addition of oxan-2-ylmethyl chloride in the presence of base, under controlled temperature (~0°C to room temperature) ,
4 Work-up and purification Quenching, filtration, recrystallization

Advantages

  • Reduced reaction steps and handling.
  • Higher overall yield due to minimized side reactions.

Alternative Route: Multi-component Coupling and Cyclization

Overview

This method involves initial formation of an intermediate Schiff base, followed by cyclization and subsequent functionalization.

Procedure

Step Description Reagents & Conditions References
1 Formation of Schiff base Condensation of 2-methyl-4-aminobenzene with oxan-2-ylmethyl aldehyde or ketone derivatives under acid catalysis
2 Cyclization and stabilization Heating under reflux to promote cyclization and stabilize the intermediate
3 Reduction and substitution Catalytic hydrogenation or chemical reduction to yield the final compound

Notes

  • This route is more complex but allows for high regioselectivity.
  • Suitable catalysts include palladium or Raney nickel.

Research Findings and Data Summary

Method Key Features Advantages Limitations References
Direct Nitration & Alkylation Sequential steps, protection-deprotection strategy High selectivity, modular Multi-step, time-consuming ,
One-Pot Synthesis Streamlined, fewer purification steps Efficient, cost-effective Requires precise control of conditions
Schiff Base Route High regioselectivity, complex intermediates Good for specific modifications Multi-step, requires cyclization

Summary of Critical Parameters

Parameter Optimal Range Impact on Yield & Purity Source
Nitration temperature -10°C to 0°C Minimize over-nitration
Alkylation temperature 0°C to room temperature Maximize selectivity ,
Catalyst type Palladium on carbon or Raney nickel High hydrogenation efficiency ,
Reaction time 2-6 hours Complete conversion ,

Chemical Reactions Analysis

2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline serves as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds with potential applications in pharmaceuticals and materials science.

Biology

This compound has been investigated for its biological activities, particularly its interactions with biomolecules. It demonstrates potential as a modulator of biological pathways through binding to specific receptors or enzymes. This property positions it as a candidate for further research into drug development.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Its unique structure may confer beneficial effects against various diseases, including microbial infections and metabolic disorders. Research indicates that it could serve as a precursor in drug synthesis aimed at targeting specific diseases.

Industry

The compound finds utility in producing specialty chemicals and materials. Its unique properties can be harnessed in formulating products that require specific chemical characteristics.

Research indicates that this compound may possess several therapeutic properties:

  • Antimicrobial Activity : Potential effectiveness against various pathogens.
  • Anti-inflammatory Properties : May modulate inflammatory responses.
  • Metabolic Regulation : Possible involvement in metabolic pathways relevant to obesity and diabetes.

These properties suggest a broad spectrum of potential applications in treating diseases.

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Oxygen-Containing Substituents

N,N-Diethyl-4-{[(oxolan-2-ylmethyl)amino]methyl}aniline (CAS 1379065-77-6)
  • Structure : Replaces the oxane (tetrahydropyran) ring with a tetrahydrofuran (oxolan) ring.
  • Synthesis : Prepared via reductive amination or nucleophilic substitution, similar to the target compound .
2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (CAS 110656-67-2)
  • Structure : Features epoxy (oxirane) groups instead of tetrahydropyran.
  • Key Differences : Epoxy groups are highly reactive, making this compound a candidate for polymerization or cross-linking applications. The absence of a stable oxygen ring reduces conformational flexibility .

Analogues with Nitrogen-Containing Substituents

2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 16154-71-5)
  • Structure : Substitutes the oxane group with a 4-methylpiperazine ring.
  • This compound is more likely to exhibit pharmacokinetic advantages in drug design due to enhanced solubility and bioavailability .
2-Methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline (CAS 1155908-51-2)
  • Structure : Contains a sulfur-linked imidazole ring.
  • Key Differences : The imidazole moiety imparts aromaticity and metal-coordinating properties, making this compound suitable for catalysis or as a ligand in coordination chemistry .

Fluorinated and Sulfur-Containing Analogues

2-Methyl-4-(pentafluoroethylthio)aniline
  • Structure : Features a pentafluoroethylthio (-SC₂F₅) group.
  • Key Differences : The strong electron-withdrawing effect of fluorine atoms enhances stability against oxidation and metabolic degradation. Such derivatives are commonly used in agrochemicals (e.g., insecticides) due to their resistance to environmental degradation .
2-Methyl-4-(heptafluoroisopropylsulfonyl)aniline
  • Structure : Includes a sulfonyl group with a heptafluoroisopropyl chain.
  • Key Differences : Sulfonyl groups are highly polar, improving water solubility, while fluorinated chains increase lipid solubility, enabling membrane penetration in biological systems .

Biological Activity

2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline, with the molecular formula C14H22N2OC_{14}H_{22}N_{2}O and a molecular weight of 234.34 g/mol, is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on diverse sources.

The compound is characterized by its unique chemical structure, which allows it to participate in various biological interactions. It has been identified as a versatile building block in synthetic chemistry, often used for developing more complex molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The precise targets and pathways depend on the context of its use .

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

Toxicological Profile

Toxicological assessments indicate that the compound may pose certain risks:

  • Skin and Eye Irritation : Classified under skin corrosion/irritation (Category 2), it is important to handle this compound with care to prevent adverse effects upon exposure .

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. Results indicated that certain derivatives exhibited promising antiviral and anticancer activities, warranting further investigation into their mechanisms and potential applications .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could effectively interact with key enzymes involved in disease pathways, enhancing its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralPotential efficacy against viral pathogens
AnticancerLow IC50 values in cancer cell lines
Skin IrritationClassified as skin corrosion/irritation (Category 2)

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline, and how can reaction yields be optimized?

  • Methodological Answer : A viable route involves coupling oxan-2-ylmethylamine with a pre-functionalized aniline intermediate. For example, substituted anilines can be synthesized via reductive amination or nucleophilic substitution using activated intermediates like chloromethyl derivatives. Reaction optimization may include solvent selection (e.g., DMSO/NaOH systems for improved solubility ), temperature control to minimize side reactions, and catalytic agents (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. Which spectroscopic techniques are most suitable for characterizing the structural features of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR can confirm the presence of the oxan-2-ylmethyl group (e.g., δ ~3.4–4.0 ppm for tetrahydropyran protons) and the aniline backbone. Coupling patterns distinguish substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions. Programs like SHELXL are widely used for refinement .

Q. How does the solubility profile of this compound influence its applicability in aqueous vs. organic reaction systems?

  • Methodological Answer : The oxan-2-ylmethyl group enhances hydrophilicity compared to purely aromatic analogs, improving solubility in polar aprotic solvents (e.g., DMSO, DMF). However, the aniline core may limit aqueous solubility at neutral pH. Solubility can be tested via UV-Vis spectroscopy or gravimetric analysis in varying solvent systems .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational (DFT) predictions for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility of the oxan ring) or solvent interactions. Strategies include:

  • Performing variable-temperature NMR to assess rotational barriers.
  • Using solvent-dependent DFT calculations (e.g., COSMO-RS models).
  • Cross-validating with alternative techniques like IR spectroscopy or X-ray structures .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Flexible substituents (e.g., the oxan ring) may hinder crystal packing. Techniques to improve crystallization:

  • Slow evaporation in mixed solvents (e.g., hexane/ethyl acetate).
  • Seeding with structurally similar crystals.
  • Using additives to stabilize specific conformations. SHELXL’s twin refinement tools can address twinning issues in diffraction data .

Q. How does the oxan-2-ylmethyl group modulate electronic properties and regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The electron-donating oxan group increases electron density at the para position of the aniline ring, favoring EAS at the meta position due to steric hindrance. Computational studies (e.g., NBO analysis) can quantify substituent effects, while experimental validation via nitration or halogenation reactions can map regioselectivity .

Q. What strategies are effective for analyzing trace impurities or byproducts in synthesized batches of this compound?

  • Methodological Answer :

  • HPLC-MS : Identifies low-abundance impurities using reverse-phase columns and high-resolution mass detection.
  • 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals from byproducts.
  • Thermogravimetric Analysis (TGA) : Detects volatile impurities during thermal decomposition .

Key Considerations for Researchers

  • Synthetic Pitfalls : Oxan-2-ylmethylamine’s steric bulk may slow reaction kinetics; extended reaction times or microwave-assisted synthesis could improve yields.
  • Data Validation : Always cross-reference crystallographic data with spectroscopic results to confirm structural assignments .
  • Safety : Handle aniline derivatives under inert atmospheres to prevent oxidation, and use appropriate PPE due to potential toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline
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